molecular formula C26H30N2O3 B214124 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No. B214124
M. Wt: 418.5 g/mol
InChI Key: DESSPRRCUAPCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor with high affinity and specificity, effectively blocking the binding of benzodiazepine receptor agonists. This results in a reduction in the activity of GABA-A receptors and a decrease in the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects
5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to be effective in reversing the effects of benzodiazepine receptor agonists, such as diazepam, and in treating alcohol withdrawal symptoms. 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been found to increase the release of dopamine in the nucleus accumbens, suggesting a potential role in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has several advantages for lab experiments. It has high affinity and specificity for the benzodiazepine site of the GABA-A receptor, making it a useful tool for investigating the role of benzodiazepine receptors in the central nervous system. However, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513. One potential direction is the investigation of its potential therapeutic applications in drug addiction and alcoholism. Another direction is the development of more potent and selective benzodiazepine receptor antagonists for the treatment of neurological and psychiatric disorders. Additionally, the use of 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 as a tool for investigating the role of benzodiazepine receptors in the central nervous system may lead to a better understanding of the underlying mechanisms of these disorders.

Synthesis Methods

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 can be synthesized through a multi-step process starting with the reaction of 2-propoxybenzaldehyde with 2,4-dimethyl-3-pentanone to form the intermediate 2-propoxy-4,6-dimethyl-3-hydroxyacetophenone. This intermediate is then reacted with 1,2-diaminobenzene to form the benzodiazepine ring system, which is subsequently acetylated to yield 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513.

Scientific Research Applications

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. Additionally, 5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 15-4513 has been investigated for its potential to reverse the effects of benzodiazepine receptor agonists, such as diazepam, and to treat alcohol withdrawal symptoms.

properties

Product Name

5-Acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

5-acetyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H30N2O3/c1-5-14-31-23-13-9-6-10-18(23)25-24-20(15-26(3,4)16-22(24)30)27-19-11-7-8-12-21(19)28(25)17(2)29/h6-13,25,27H,5,14-16H2,1-4H3

InChI Key

DESSPRRCUAPCRU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

Canonical SMILES

CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.